11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
CAS No.: 902943-75-3
Cat. No.: VC4264932
Molecular Formula: C24H19ClFN3O3S
Molecular Weight: 483.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902943-75-3 |
|---|---|
| Molecular Formula | C24H19ClFN3O3S |
| Molecular Weight | 483.94 |
| IUPAC Name | 11-acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
| Standard InChI | InChI=1S/C24H19ClFN3O3S/c1-14(30)27-10-9-19-20(13-27)33-23-21(19)22(31)29(18-4-2-3-16(25)11-18)24(32)28(23)12-15-5-7-17(26)8-6-15/h2-8,11H,9-10,12-13H2,1H3 |
| Standard InChI Key | GHRYFWWOKLMQJB-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Introduction
11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound belonging to the class of triazatricyclo compounds. Its intricate structure features multiple functional groups, including acetyl, chlorophenyl, and fluorophenyl moieties, which contribute to its chemical reactivity and potential biological activity .
Molecular Formula and Weight:
The molecular formula for this compound is not explicitly provided in the reliable sources reviewed, but similar compounds in the triazatricyclo class often have complex molecular formulas reflecting their intricate structures.
Spectroscopic Analysis:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of such compounds.
Synthesis Methods
The synthesis of 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione typically involves multi-step reactions starting from simpler precursors. These reactions may include condensation, cyclization, and substitution steps, often requiring controlled conditions to avoid side products and ensure high yields of the desired compound.
Table: Comparative Data for Similar Triazatricyclo Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione | Not explicitly provided | Not explicitly provided | Medicinal Chemistry, Materials Science |
| 11-Acetyl-4-(5-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione | C25H21ClFN3O3S | 498.0 g/mol | Non-human research, potential biological activities |
| 3-Acetyl-6-(4-chlorophenyl)chromen-2-one | C17H11ClO3 | Not provided | Various chemical applications |
Notes:
-
The specific molecular formula and weight for the compound are not detailed in the reviewed sources.
-
The potential applications listed are based on the properties of similar triazatricyclo compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume